molecular formula C21H19N3O3 B613395 (3s)-3-Fmoc-amino-1-diazo-2-butanone CAS No. 201864-70-2

(3s)-3-Fmoc-amino-1-diazo-2-butanone

Cat. No. B613395
M. Wt: 361,4 g/mole
InChI Key: IWVACDCSYKSLKI-GUBFPNNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3s)-3-Fmoc-amino-1-diazo-2-butanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a diazo ketone that contains a protected amino group, making it an important building block for the synthesis of peptides and other organic compounds. In

Scientific Research Applications

((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone has found numerous applications in scientific research, particularly in the field of peptide synthesis. This compound is a useful building block for the synthesis of peptides and other organic compounds, due to its ability to undergo a variety of chemical reactions. It has also been used in the development of new pharmaceuticals and other bioactive compounds.

Mechanism Of Action

The mechanism of action of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone is not fully understood, but it is believed to act as a carbene precursor. This means that it can generate highly reactive carbene species that can undergo a variety of chemical reactions. These reactions can be used to modify other organic compounds or to synthesize new ones.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone are not well studied, but it is believed to be relatively non-toxic and non-carcinogenic. However, it should be handled with care due to its potential for explosive decomposition.

Advantages And Limitations For Lab Experiments

One of the main advantages of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone is its versatility in chemical reactions, making it a useful building block for the synthesis of a wide range of organic compounds. However, its explosive nature and potential for decomposition make it important to handle with care and follow strict safety protocols.

Future Directions

There are numerous future directions for research involving ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone. One potential area of study is the development of new pharmaceuticals and other bioactive compounds using this compound as a building block. Additionally, further research into the mechanism of action and biochemical effects of this compound could lead to new insights and potential applications. Finally, the development of new synthesis methods and modifications to the existing process could improve the yield and purity of the final product.

Synthesis Methods

The synthesis of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone involves a multi-step process that requires careful attention to detail and safety precautions. The first step involves the preparation of the diazo precursor, which is then reacted with the protected amino acid to yield the final product. The reaction conditions must be carefully controlled to ensure that the product is obtained in high yield and purity.

properties

IUPAC Name

9H-fluoren-9-ylmethyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c22-23-12-20(25)19-10-5-11-24(19)21(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18-19H,5,10-11,13H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVACDCSYKSLKI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s)-3-Fmoc-amino-1-diazo-2-butanone

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